molecular formula C19H28N2O2 B6135986 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine

1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine

Cat. No. B6135986
M. Wt: 316.4 g/mol
InChI Key: TWBKZPKRICMMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine, also known as R-1479, is a small molecule that has been studied for its potential applications in medicine. This compound is a potent inhibitor of the influenza virus and has been shown to be effective in treating various strains of the flu, including the H1N1 and H5N1 strains.

Mechanism of Action

1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine works by inhibiting the viral RNA polymerase, which is essential for the replication of the influenza virus. Specifically, 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine binds to the active site of the viral RNA polymerase and prevents the incorporation of nucleotides into the growing RNA chain, thereby inhibiting viral replication.
Biochemical and physiological effects:
1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. Additionally, 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine in lab experiments is its potent antiviral activity against the influenza virus. This makes it a useful tool for studying the replication and pathogenesis of the virus. However, one limitation of using 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine is its specificity for the influenza virus. It may not be useful for studying other viral pathogens.

Future Directions

Future research on 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine could focus on expanding its antiviral activity to other viral pathogens. Additionally, further studies could investigate the potential use of 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine in combination with other antiviral agents for the treatment of influenza. Finally, studies could investigate the potential use of 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine as a prophylactic agent for preventing influenza infection.

Synthesis Methods

The synthesis of 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine involves the reaction of 2-phenylethylamine with 3-(2-isoxazolidinyl)propanoyl chloride in the presence of a base such as triethylamine. This reaction yields the intermediate compound 1-(3-(2-isoxazolidinyl)propanoyl)-2-phenylethylamine, which is then further reacted with piperidine in the presence of a reducing agent such as sodium borohydride to yield the final product, 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine.

Scientific Research Applications

1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine has been extensively studied for its potential applications in the treatment of influenza. In vitro studies have shown that 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine is a potent inhibitor of the influenza virus, with activity against both the H1N1 and H5N1 strains. In vivo studies in animal models have also shown that 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine is effective in reducing viral titers and improving survival rates in infected animals.

properties

IUPAC Name

3-(1,2-oxazolidin-2-yl)-1-[3-(2-phenylethyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c22-19(11-14-21-13-5-15-23-21)20-12-4-8-18(16-20)10-9-17-6-2-1-3-7-17/h1-3,6-7,18H,4-5,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBKZPKRICMMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2CCCO2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine

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